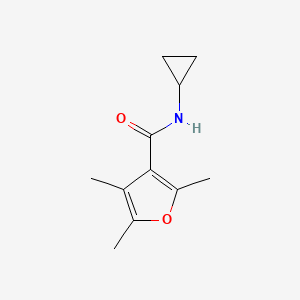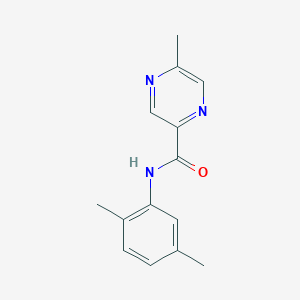
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide, also known as CTMFC, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been found to activate certain signaling pathways that are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been found to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been found to have low toxicity in animal studies. However, one limitation of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide. One area of interest is in the development of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide-based drugs for the treatment of cancer and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide and to identify any potential side effects or toxicity. Finally, research is needed to develop more efficient synthesis methods for N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide and to improve its solubility in water for easier use in lab experiments.
Synthesemethoden
The synthesis of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide involves the reaction of cyclopropylamine with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction takes place under mild conditions and yields N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been studied for its potential use in various scientific applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions such as arthritis.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-7(2)14-8(3)10(6)11(13)12-9-4-5-9/h9H,4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHPRCLJIDRUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)



![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)

![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)